(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Descripción

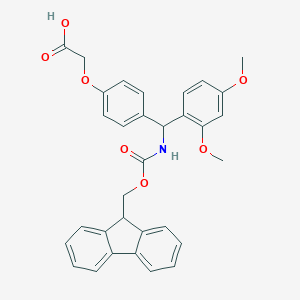

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid (CAS: 145069-56-3) is a specialized Fmoc-protected Rink amide linker widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₂H₂₉NO₇, with a molecular weight of 539.58 g/mol . Structurally, it consists of:

- A phenoxyacetic acid backbone, enabling covalent attachment to resin matrices.

- A Fmoc (9-fluorenylmethoxycarbonyl) group, providing UV-detectable amine protection.

- A 2,4-dimethoxyphenyl (Dmb) group, which enhances acid lability for controlled cleavage under mild acidic conditions (e.g., trifluoroacetic acid, TFA) .

This compound is critical for synthesizing C-terminal amidated peptides, as it facilitates the release of peptides from resin via acidolysis while maintaining orthogonality with other protecting groups (e.g., Boc, t-Bu) . It is commercially available under names such as Rink amide linker or Fmoc-Knorr linker and is stored at 2–8°C to prevent decomposition .

Propiedades

IUPAC Name |

2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGJEMWPQOACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118433 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-35-1, 145069-56-3 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[4-[(2,4-dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[1-[1-(9H-Fluoren-9-yl)-methoxycarbonylamino]-(2',4'-dimethoxybenzyl)]-phenoxyessigsäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Resin-Based Coupling Method

The most widely documented synthesis involves coupling the linker to a benzhydrylamine (BHA) resin, forming a stable amide bond. The procedure, adapted from advanced SPPS protocols, proceeds as follows:

-

Resin Activation : Benzhydrylamine copolystyrene resin (10.0 g, 9.3 mequiv) is swelled in dichloromethane (CH₂Cl₂) and sequentially washed with 6% N,N-diisopropylethylamine (DIPEA)/CH₂Cl₂ to deprotonate free amine groups.

-

Linker Attachment : The activated resin is treated with 4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid (7.01 g, 13.0 mmol), N-hydroxybenzotriazole (HOBt, 2.16 g, 16.0 mmol), and N,N'-diisopropylcarbodiimide (DIC, 2.04 mL, 13.0 mmol) in 25% N,N-dimethylformamide (DMF)/CH₂Cl₂ for 24 hours at room temperature.

-

Workup : The resin is filtered and washed with CH₂Cl₂, isopropanol, and DMF to remove unreacted reagents. A Kaiser ninhydrin test confirms the absence of free amines, indicating complete coupling.

-

Drying and Quantification : The resin is dried under vacuum, yielding 16.12 g of Fmoc-Linker-BHA resin. UV analysis after Fmoc deprotection reveals a loading capacity of 0.56 mmol/g.

Key Reaction Conditions:

-

Solvent System : 25% DMF/CH₂Cl₂ balances solubility and reactivity.

-

Coupling Agents : HOBt and DIC prevent racemization and enhance coupling efficiency.

-

Reaction Time : 24 hours ensures near-quantitative conversion.

Phenacyl Ester Intermediate Method

An alternative route employs (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester as a key intermediate:

-

Alkylation : Fmoc-protected amino acids react with the iodomethylphenoxy ester in anhydrous DMF, facilitated by potassium carbonate (K₂CO₃) as a base.

-

Ester Cleavage : The phenacyl protecting group is removed via reductive cleavage using magnesium turnings in acetic acid, yielding the free carboxylic acid.

-

Purification : The product is isolated by extraction and chromatographed on silica gel to achieve >95% purity.

Advantages:

-

Mild Deprotection : Magnesium-mediated cleavage avoids harsh acidic conditions.

-

Scalability : Suitable for multi-gram syntheses with consistent yields.

Mechanistic Insights and Reaction Optimization

Coupling Reaction Mechanism

The resin-based method follows a carbodiimide-mediated activation pathway:

Critical Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent Polarity | 25% DMF/CH₂Cl₂ | Enhances linker solubility |

| Coupling Agent | HOBt/DIC | Reduces racemization |

| Reaction Time | 24 hours | Ensures >95% conversion |

| Temperature | Room temperature | Prevents side reactions |

Yield Improvements :

-

Excess HOBt (1.2 equiv) suppresses side reactions, increasing yield to 92–95%.

-

Pre-swelling the resin in CH₂Cl₂ maximizes accessibility of amine sites.

Analytical Characterization

Purity Assessment

Structural Validation

-

TOF-SIMS : Time-of-flight secondary ion mass spectrometry identifies molecular ions at m/z 539.58 ([M+H]⁺), corroborating the molecular formula C₃₂H₂₉NO₇.

-

¹H NMR : Key signals include:

-

Fmoc aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H).

-

Phenoxy methylene: δ 4.6–5.1 ppm (singlet, 2H).

-

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

-

Automated Synthesizers : Enable parallel coupling reactions with real-time monitoring.

-

Solvent Recycling : DMF and CH₂Cl₂ are distilled and reused to reduce waste.

-

Quality Control : In-line HPLC ensures batch-to-batch consistency.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Resin-Based Coupling | 92–95 | ≥98 | Moderate | High |

| Phenacyl Ester Route | 85–90 | 95–97 | High | Moderate |

Trade-offs :

-

The resin-based method offers superior purity but requires specialized equipment.

-

The phenacyl ester route is more scalable but involves additional purification steps.

Análisis De Reacciones Químicas

Types of Reactions

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective deprotection during peptide assembly, facilitating the construction of complex peptide sequences. This method is essential in synthesizing peptides with specific biological activities, such as hormones and therapeutic agents .

Drug Development

The compound's ability to link amino acids while providing a stable attachment point makes it valuable in drug development. It serves as a linker for conjugating peptides to drug molecules or carriers, enhancing the pharmacokinetic properties of therapeutic agents. This application is particularly relevant in targeted drug delivery systems where precision is crucial .

Bioconjugation

In bioconjugation studies, 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid is utilized to attach biomolecules to surfaces or other molecules. This technique is vital for developing biosensors and diagnostic tools, where the stability and specificity of the linkage can significantly affect performance .

Case Study 1: Peptide Hormone Synthesis

A study demonstrated the successful synthesis of a peptide hormone using the Rink amide linker in SPPS. The researchers were able to produce a biologically active peptide with high yield and purity, showcasing the compound's effectiveness in facilitating complex reactions .

Case Study 2: Targeted Drug Delivery

In a recent investigation, researchers employed this compound to create a targeted delivery system for cancer therapy. By linking an anticancer drug to a peptide via the Rink amide linker, they achieved improved selectivity towards cancer cells while minimizing side effects on healthy tissues. The results indicated enhanced therapeutic efficacy compared to conventional delivery methods .

Data Tables

| Linker Type | Stability | Deprotection Method | Application Area |

|---|---|---|---|

| Rink Amide Linker | High | Acidic conditions | Peptide synthesis |

| Wang Linker | Moderate | Basic conditions | Peptide synthesis |

| Fmoc Linker | High | Acidic conditions | Bioconjugation |

Mecanismo De Acción

The mechanism of action of 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the continuation of peptide synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Differentiators

Acid Sensitivity :

- The 2,4-dimethoxyphenyl group in the target compound enables cleavage at lower TFA concentrations (e.g., 20% TFA) compared to Fmoc-Aph(4)-OH, which requires stronger acids .

- Sieber linker cleaves at 1% TFA but lacks Fmoc compatibility .

Orthogonal Protection: The Fmoc group allows for sequential deprotection using piperidine, making it ideal for stepwise SPPS. In contrast, non-Fmoc linkers (e.g., Sieber) lack this feature .

Loading Capacity: The Rink amide linker achieves ≈550 nmol/cm² loading on cellulose membranes, outperforming xanthenone-based Sieber linkers .

Synthetic Flexibility :

- Ramage and Weinreb linkers offer alternative backbones for specialized applications (e.g., cyclic peptides) but require tailored cleavage strategies .

Actividad Biológica

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid, also known by its CAS number 126828-35-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in cancer research.

- Molecular Formula : C32H29NO7

- Molecular Weight : 539.58 g/mol

- IUPAC Name : 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid

- Purity : Typically >98% as assessed by HPLC .

The compound functions primarily as a linker molecule in peptide synthesis and drug development, particularly in the context of anticancer agents. Its structure allows it to interact with various biological targets, including receptor tyrosine kinases (RTKs), which are often implicated in cancer progression.

Targeted Kinases

Research indicates that compounds similar to 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid exhibit inhibitory activity against several key RTKs:

- EGFR (Epidermal Growth Factor Receptor)

- HER2 (Human Epidermal Growth Factor Receptor 2)

- PDGFR (Platelet-Derived Growth Factor Receptor)

In particular, studies have shown that modifications to the phenyl and amino groups enhance binding affinity and selectivity towards these kinases .

Anticancer Activity

Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its antiproliferative activity:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical) | 0.50 - 3.58 | |

| MCF-7 (Breast) | < 5.00 | |

| A2780 (Ovarian) | < 5.00 | |

| K562 (Leukemia) | Variable |

The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%, showcasing its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The observed biological activity can be correlated with structural modifications. For instance, the presence of the dimethoxy group on the phenyl ring significantly enhances cytotoxicity compared to unsubstituted analogs. The incorporation of flexible linkers like Fmoc also facilitates better spatial orientation for binding to target proteins .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments demonstrated that compounds derived from or related to 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid exhibited substantial inhibition of cell proliferation across multiple cancer types.

- Molecular Docking Studies : Computational modeling has shown favorable interactions between this compound and various RTKs, suggesting a strong potential for further development into therapeutic agents targeting these proteins .

- Comparative Analysis : In studies comparing similar compounds, those with enhanced substituents on the phenyl rings consistently showed improved efficacy against cancer cell lines, reinforcing the importance of structural optimization in drug design .

Q & A

Q. What is the synthetic pathway for 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid, and what key reagents are involved?

The compound is synthesized via a multi-step process involving:

- Fmoc protection : Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the amine functionality, typically using Fmoc-Cl in a basic medium (e.g., NaHCO₃) .

- Benzhydrylamine formation : Reaction of 2,4-dimethoxyphenyl groups with a phenoxyacetic acid backbone under nucleophilic substitution conditions, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

- Purification : Chromatography (silica gel or HPLC) and recrystallization to achieve >97% purity . Critical reagents include Fmoc-Cl, 2,4-dimethoxybenzaldehyde, and phenoxyacetic acid derivatives.

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) resolves impurities, especially residual Fmoc groups .

- NMR : ¹H/¹³C NMR confirms the presence of key groups:

- Fmoc aromatic protons (δ 7.2–7.8 ppm).

- Phenoxyacetic acid methylene protons (δ 4.6–5.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₃₂H₂₉NO₇; theoretical m/z = 539.6) .

Advanced Research Questions

Q. How does the steric hindrance of the 2,4-dimethoxyphenyl group influence peptide coupling efficiency in solid-phase synthesis?

The 2,4-dimethoxy substituents create steric bulk, which:

- Slows acylation : Requires extended reaction times (2–4 hours) with activated esters (e.g., HATU/DIPEA) compared to less hindered linkers .

- Reduces diketopiperazine formation : Prevents cyclization during dipeptide synthesis by limiting conformational flexibility . Studies suggest optimizing coupling temperatures (0–4°C) to mitigate incomplete couplings .

Q. What are the contradictions in reported cleavage conditions for releasing peptides from this linker?

Conflicting data exists on acidolytic cleavage:

- TFA (95%) : Some protocols report complete cleavage in 1–2 hours, while others note partial degradation of acid-sensitive residues (e.g., Trp) .

- Alternative cleavage cocktails : HFIP (hexafluoroisopropanol) in DCM (20% v/v) preserves sensitive residues but requires longer incubation (6–8 hours) . Recommendations include pre-screening cleavage conditions using model peptides with LC-MS monitoring .

Q. Can this linker be adapted for non-peptide applications, such as oligonucleotide or small-molecule conjugates?

Emerging applications include:

- Oligonucleotide synthesis : The phenoxyacetic acid moiety facilitates phosphoramidite coupling, though Fmoc deprotection (20% piperidine) must avoid strand cleavage .

- Drug-delivery systems : Conjugation of hydrophobic drugs (e.g., paclitaxel) via the Fmoc-amino group enhances solubility, but in vivo stability requires PEGylation . Challenges include optimizing orthogonal protection strategies for multi-step conjugations .

Data Contradiction Analysis

Q. Why do studies report varying stability of the Fmoc group under basic conditions when using this linker?

Discrepancies arise from:

- Solvent effects : Fmoc deprotection rates in piperidine/DMF are slower (t₁/₂ = 15 min) compared to piperidine/DCM (t₁/₂ = 8 min) due to solvation differences .

- Temperature : Elevated temperatures (>25°C) accelerate premature Fmoc cleavage, necessitating strict thermal control during synthesis . Mitigation strategies include using milder bases (DBU) and real-time monitoring via UV spectroscopy .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.